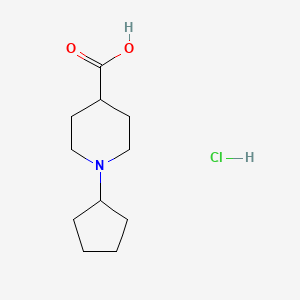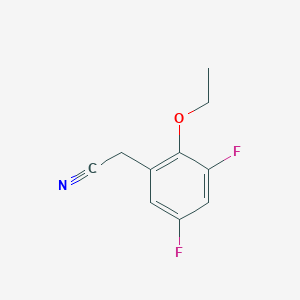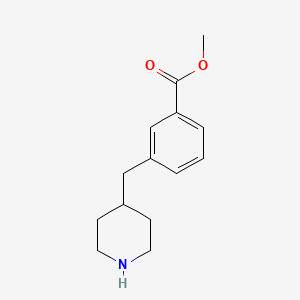
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the empirical formula C11H20ClNO2 . It is a solid substance and its molecular weight is 233.74 . The IUPAC name for this compound is 1-cyclopentyl-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The SMILES string for this compound is Cl.OC(=O)C1CCN(CC1)C2CCCC2 . The InChI code is 1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H .Physical And Chemical Properties Analysis
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a solid substance . Its molecular weight is 233.74 . The IUPAC name for this compound is 1-cyclopentyl-4-piperidinecarboxylic acid . The SMILES string for this compound is Cl.OC(=O)C1CCN(CC1)C2CCCC2 . The InChI code is 1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H .Scientific Research Applications
Antibacterial Agent Synthesis
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride has been studied for its role in the synthesis of antibacterial agents. For instance, Rosen et al. (1988) explored its enantiomers in the context of quinolonecarboxylic acid class antibacterial agents, highlighting its potential in clinical settings due to its improved solubility profile and in vivo activity against bacterial strains (Rosen et al., 1988).
Bioconjugation Studies
In bioconjugation research, Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media using related compounds. Their study contributes to understanding the reactions involving carboxylic acids and amines, essential for bioconjugation applications (Nakajima & Ikada, 1995).
Enzymatic Synthesis Inhibition
The compound's analogues have been examined for their role in inhibiting enzymatic synthesis. Coulter et al. (1974) studied carbocyclic and heterocyclic amino acids, including 1-Aminocyclopentane-1-carboxylic acid, for their ability to inhibit S-adenosyl-L-methionine synthesis, a critical pathway in various biological processes (Coulter et al., 1974).
Anticonvulsant Activity
The anticonvulsant properties of derivatives of 1-Cyclopentylpiperidine-4-carboxylic acid have been explored. Arustamyan et al. (2019) synthesized new amino amides and amino esters based on this compound and evaluated their anticonvulsant activity (Arustamyan et al., 2019).
Synthesis of Antibiotics
The compound has also been used in the synthesis of novel antibiotics. Egawa et al. (1984) and Miyamoto et al. (1987) both contributed to this area, synthesizing and evaluating the antibacterial activity of various derivatives (Egawa et al., 1984), (Miyamoto et al., 1987).
Antitumor Research
Additionally, Umezawa and Kinoshita (1957) synthesized derivatives of cyclopentanone-3-carboxylic acid, closely related to the compound , for their potential antitumor properties (Umezawa & Kinoshita, 1957).
Safety And Hazards
properties
IUPAC Name |
1-cyclopentylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFACGVVEAOMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















